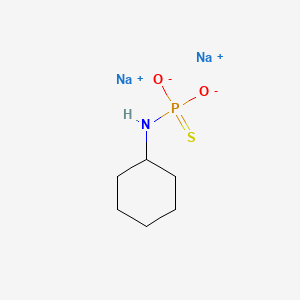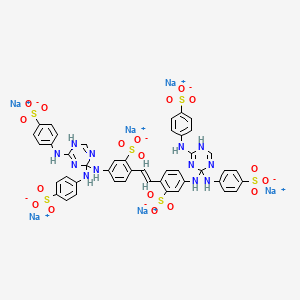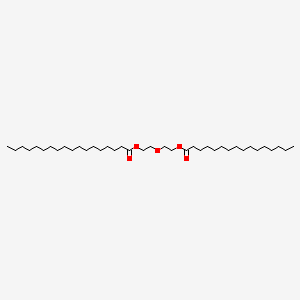
Dodecyl dihydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve:
Temperature: Moderate temperatures to facilitate the esterification process.
Catalysts: Acid catalysts to speed up the reaction.
Solvents: Organic solvents to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The key steps include:
Esterification: Reacting dodecyl alcohol with phosphoric acid.
Neutralization: Adding potassium hydroxide to neutralize the reaction mixture.
Purification: Removing impurities through filtration and distillation.
Chemical Reactions Analysis
Types of Reactions
Dodecyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down into dodecyl alcohol and phosphoric acid in the presence of water.
Oxidation: Reacting with oxidizing agents to form higher oxidation state compounds.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dodecyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Potassium dihydrogen phosphate: An inorganic salt with similar phosphate functionality but different alkyl chain length.
Sodium dodecyl sulfate: A surfactant with a similar alkyl chain but different head group (sulfate instead of phosphate).
Uniqueness
Dodecyl dihydrogen phosphate, potassium salt is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct surfactant properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
33403-10-0 |
|---|---|
Molecular Formula |
C12H25KO4P- |
Molecular Weight |
303.40 g/mol |
IUPAC Name |
potassium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-2 |
InChI Key |
MJHORFXTDAGQEU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




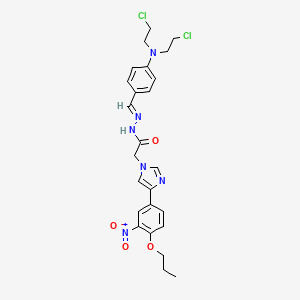
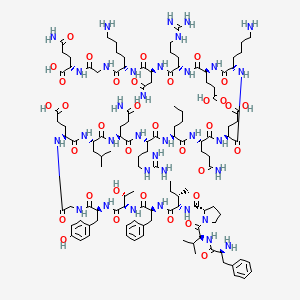
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
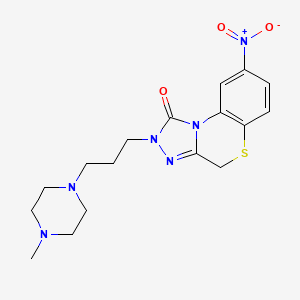
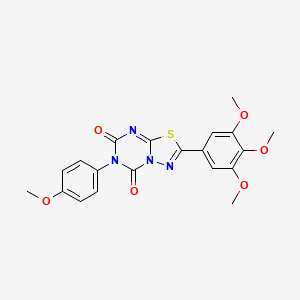

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
